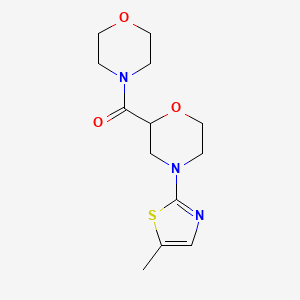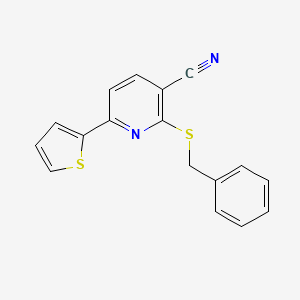![molecular formula C16H20N8 B15122265 N,N-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15122265.png)
N,N-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound featuring a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving pyrimidine derivatives and suitable amines.
Substitution Reactions:
Dimethylation: The final step involves the dimethylation of the amine group using reagents such as dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production .
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups .
Aplicaciones Científicas De Investigación
N,N-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. It targets molecular pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy . The exact mechanism involves binding to the active sites of these enzymes, thereby blocking their activity and disrupting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their biological activities.
Pyrido[2,3-d]pyrimidine Derivatives: Known for their therapeutic potential in various diseases.
Uniqueness
N,N-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological properties and enhances its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C16H20N8 |
|---|---|
Peso molecular |
324.38 g/mol |
Nombre IUPAC |
N,N-dimethyl-6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C16H20N8/c1-22(2)13-9-14(19-10-18-13)23-5-7-24(8-6-23)16-12-3-4-17-15(12)20-11-21-16/h3-4,9-11H,5-8H2,1-2H3,(H,17,20,21) |
Clave InChI |
IULGMVQNIGNGMG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=C3C=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B15122182.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15122187.png)
![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B15122203.png)
![4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}-1-methylpyrrolidin-2-one](/img/structure/B15122215.png)
![N-{1-[(oxolan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15122220.png)
![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B15122221.png)
![4-(6-Methyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15122230.png)
![2,7-Diphenyl[1,3]thiazolo[3,2-b][1,2,4]triazin-4-ium-3-olate](/img/structure/B15122240.png)
![5-chloro-N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15122242.png)

![2-(Methylsulfanyl)-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile](/img/structure/B15122261.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B15122271.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B15122272.png)
